molecular formula C4H7N3O3 B13112010 2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol

2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol

Cat. No.: B13112010
M. Wt: 145.12 g/mol
InChI Key: PHIJTYZZYUAAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol typically involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide: This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the reaction. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds.

Scientific Research Applications

2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Amino-1,2,5-oxadiazol-3-yl)oxy)ethanol is unique due to its specific combination of the oxadiazole ring and the ethanol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c5-3-4(7-10-6-3)9-2-1-8/h8H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIJTYZZYUAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NON=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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